![molecular formula C42H78NO10P B3418887 1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine CAS No. 132014-81-4](/img/no-structure.png)
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine
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Description
1-Octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine is a type of phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup . It is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .
Molecular Structure Analysis
The molecular formula of this compound is C41H78NO8P . It has a molar mass of 786.11340 g/mol . The InChI representation of its structure is InChI=1S/C41H78NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,42H,6-14,16,18-20,22,24-41H2,1-5H3/b17-15-,23-21-/t42-/m1/s1 .Physical And Chemical Properties Analysis
This compound has 9 hydrogen bond acceptors and 1 hydrogen bond donor . It has 40 freely rotating bonds . Its ACD/LogP value is 10.90, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) values are both 9.30 . Its polar surface area is 121 Ų .Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine involves the condensation of 1-octadecanoyl-sn-glycero-3-phosphoserine with 9Z,12Z-octadecadienoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "1-octadecanoyl-sn-glycero-3-phosphoserine", "9Z,12Z-octadecadienoyl chloride", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "1. Dissolve 1-octadecanoyl-sn-glycero-3-phosphoserine and DCC in dry dichloromethane.", "2. Add DMAP to the reaction mixture and stir for 10 minutes.", "3. Add 9Z,12Z-octadecadienoyl chloride dropwise to the reaction mixture and stir for 24 hours at room temperature.", "4. Quench the reaction by adding water and extract the product with chloroform.", "5. Purify the product by column chromatography using a silica gel column and eluting with a mixture of chloroform and methanol.", "6. Analyze the product by NMR and mass spectrometry to confirm its identity." ] } | |
CAS RN |
132014-81-4 |
Product Name |
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine |
Molecular Formula |
C42H78NO10P |
Molecular Weight |
788.0 g/mol |
IUPAC Name |
(2S)-2-amino-3-[hydroxy-[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,38-39H,3-11,13,15-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b14-12-,20-18-/t38-,39+/m1/s1 |
InChI Key |
AGTPCXBHIGMTEU-NREGDSCDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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